2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a benzoylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane or its derivatives.
Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the reaction of the adamantyl and benzoyl intermediates with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing optimized reaction conditions such as controlled temperature, pressure, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoyl or adamantyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, while the benzoylphenyl group can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a benzoyl group.
2-(1-adamantyl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom in place of the benzoyl group.
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide: Features a nitro group instead of the benzoyl group.
Uniqueness
2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide is unique due to the presence of both the adamantyl and benzoylphenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.
Properties
Molecular Formula |
C25H27NO2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide |
InChI |
InChI=1S/C25H27NO2/c27-23(16-25-13-17-10-18(14-25)12-19(11-17)15-25)26-22-8-6-21(7-9-22)24(28)20-4-2-1-3-5-20/h1-9,17-19H,10-16H2,(H,26,27) |
InChI Key |
YBUMINHTXFMVML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.